2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride
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Overview
Description
2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride is a chemical compound belonging to the class of pyridinecarboxamides. This compound is characterized by the presence of an aminomethyl group, a hydroxyphenyl group, and a pyridinecarboxamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride typically involves the following steps:
Formation of the Pyridinecarboxamide Core: The pyridinecarboxamide core can be synthesized through the reaction of pyridine-4-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the pyridinecarboxamide core.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a nucleophilic substitution reaction, where a halogenated hydroxybenzene derivative reacts with the aminomethyl-pyridinecarboxamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halogenated compounds.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinecarboxamides.
Scientific Research Applications
2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-3-carboxamide
- **2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-5-carboxamide
- **2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-6-carboxamide
Uniqueness
2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the hydroxyphenyl group and the aminomethyl group can significantly affect the compound’s binding properties and overall stability.
Properties
IUPAC Name |
2-(aminomethyl)-N-(2-hydroxyphenyl)pyridine-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2.2ClH/c14-8-10-7-9(5-6-15-10)13(18)16-11-3-1-2-4-12(11)17;;/h1-7,17H,8,14H2,(H,16,18);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTALXIBKOIIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=NC=C2)CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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